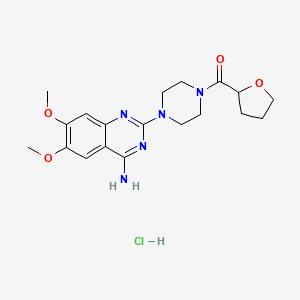

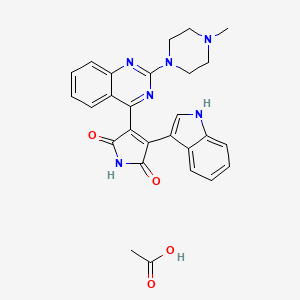

Chlorhydrate de térazosine

Vue d'ensemble

Description

Le Chlorhydrate de Térazosine est un dérivé de la quinazoline et un antagoniste alpha-1 adrénergique. Il est principalement utilisé dans le traitement de l'hyperplasie bénigne de la prostate symptomatique et la gestion de l'hypertension . En bloquant l'action de l'adrénaline sur les récepteurs alpha-1 adrénergiques, il provoque la relaxation des muscles lisses dans les vaisseaux sanguins et la prostate .

Applications De Recherche Scientifique

Terazosin Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of alpha-1 adrenergic antagonists.

Biology: Research on Terazosin includes its effects on cellular processes and receptor binding studies.

Industry: Terazosin is used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Terazosin hydrochloride is a quinazoline derivative that acts as an alpha-1-selective adrenergic blocking agent . Its primary targets are the alpha-1-adrenoceptors , which are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate .

Mode of Action

By blocking the action of adrenaline on these receptors, terazosin causes relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in arterial tone and an improvement in urinary flow .

Biochemical Pathways

The inhibition of alpha-1-adrenoceptors by terazosin results in the relaxation of smooth muscle in blood vessels and the prostate . This action is part of the broader biochemical pathway involving the regulation of smooth muscle tone and blood pressure. The exact downstream effects of this pathway are complex and involve a variety of physiological responses, including a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . The drug is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of terazosin is approximately 12 hours , which allows for once-daily dosing. The drug is highly protein-bound (90% to 94%) .

Result of Action

The primary result of terazosin’s action is the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . These effects can help manage conditions such as hypertension and benign prostatic hyperplasia .

Action Environment

The action of terazosin can be influenced by various environmental factors. For instance, food can delay the time to peak plasma concentration by about 40 minutes . Additionally, in elderly patients (≥70 years), plasma clearance of terazosin is decreased by 31.7%, and the half-life is extended to 14 hours . This suggests that age and dietary factors can influence the pharmacokinetics

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Terazosin hydrochloride interacts with alpha-1-adrenoceptors, which are a type of protein found in various parts of the body, including smooth muscle in blood vessels and the prostate . By blocking the action of adrenaline on these receptors, terazosin hydrochloride causes relaxation of these muscles, which can help to lower blood pressure and improve urinary flow .

Cellular Effects

Terazosin hydrochloride’s effects on cells are largely due to its interaction with alpha-1-adrenoceptors. By blocking these receptors, it can cause relaxation of smooth muscle cells in blood vessels and the prostate . This can lead to a decrease in blood pressure and an improvement in symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of action of terazosin hydrochloride involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in relaxation of smooth muscle in blood vessels and the prostate, which can lower blood pressure and improve urinary flow .

Dosage Effects in Animal Models

In animal models, the effects of terazosin hydrochloride have been observed to potentially suppress acetaminophen-induced acute liver injury

Metabolic Pathways

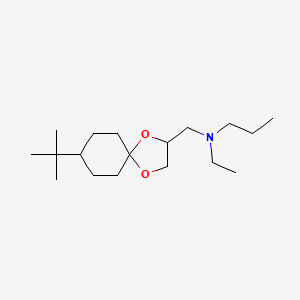

Terazosin hydrochloride is primarily metabolized in the liver . The majority of terazosin is hepatically metabolized, with metabolites including 6-O-demethyl terazosin, 7-O-methyl terazosin, a piperazine derivative, and a diamine derivative .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

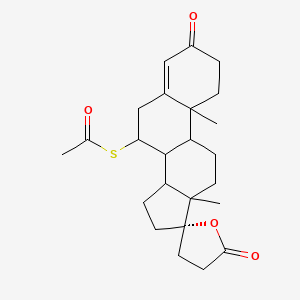

La synthèse du Chlorhydrate de Térazosine implique la réaction de la pipérazine avec le chlorure de 2-furoyle, suivie d'une hydrogénation catalytique du cycle furanne. Cet intermédiaire est ensuite chauffé en présence de 2-chloro-6,7-diméthoxyquinazolin-4-amine pour donner la Térazosine . La préparation du this compound dihydraté implique une étape initiale de préparation de la base de Térazosine, qui est ensuite mise en réaction avec de l'acide chlorhydrique pour former le sel chlorhydrate .

Méthodes de production industrielle

Les méthodes de production industrielle du this compound impliquent généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Chlorhydrate de Térazosine subit diverses réactions chimiques, notamment :

Oxydation : La Térazosine peut être oxydée dans des conditions spécifiques pour former différents dérivés.

Réduction : La réduction de la Térazosine peut conduire à la formation de sa forme basique.

Substitution : Différentes réactions de substitution peuvent se produire sur le cycle quinazoline, conduisant à différents analogues.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazoline, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des antagonistes alpha-1 adrénergiques.

Mécanisme d'action

Le this compound exerce ses effets en bloquant sélectivement les récepteurs alpha-1 adrénergiques. Cette inhibition entraîne la relaxation des muscles lisses dans les vaisseaux sanguins et la prostate, ce qui conduit à une diminution de la pression artérielle et à une amélioration du débit urinaire . Les cibles moléculaires comprennent les adrénocepteurs alpha-1, et les voies impliquées sont principalement liées à la voie de signalisation adrénergique .

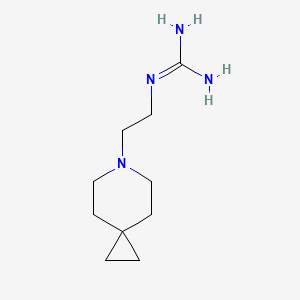

Comparaison Avec Des Composés Similaires

Composés similaires

Tamsulosine : Un autre antagoniste alpha-1 adrénergique utilisé pour des indications similaires.

Doxazosine : Utilisé pour traiter l'hypertension et l'hyperplasie bénigne de la prostate.

Alfuzosine : Également utilisé pour l'hyperplasie bénigne de la prostate.

Unicité

Le Chlorhydrate de Térazosine est unique par son affinité de liaison spécifique et sa sélectivité pour les récepteurs alpha-1 adrénergiques. Il présente un profil pharmacocinétique distinct, avec une demi-vie plus longue que celle de certains de ses homologues, ce qui le rend adapté à une administration une fois par jour .

Propriétés

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSWDOUXSCRCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63590-64-7 (Parent) | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045493 | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-08-8, 70024-40-7 | |

| Record name | Terazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terazosin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terazosin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, [4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl](tetrahydro-2-furanyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERAZOSIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QOP8Z9955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

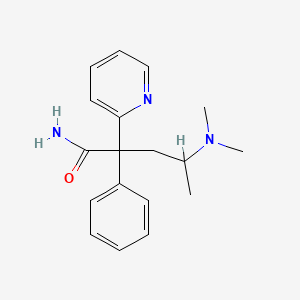

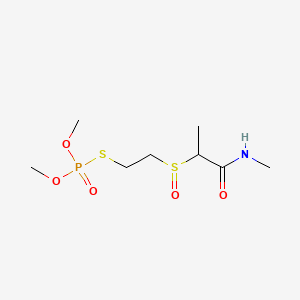

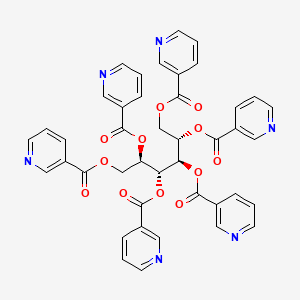

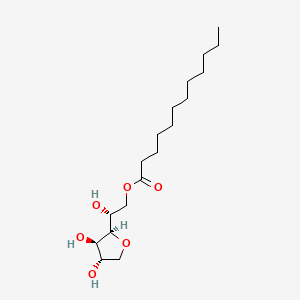

Feasible Synthetic Routes

A: Terazosin Hydrochloride is a selective α1-adrenergic receptor blocker. [] This means it binds to α1-adrenergic receptors, preventing the natural agonists (like norepinephrine and epinephrine) from binding and exerting their effects. [] This blockade leads to vasodilation, reducing peripheral vascular resistance and venous return to the heart. []

A: In addition to its systemic vasodilatory effects, Terazosin Hydrochloride also relaxes smooth muscle in the prostate and bladder neck. [, ] This relaxation relieves urethral resistance, thereby improving urine flow and alleviating symptoms associated with BPH. [, ]

A: The molecular formula of Terazosin Hydrochloride Dihydrate is C19H26N5O4Cl(H2O)2. [] Its molecular weight is 459.95 g/mol. []

ANone: Various spectroscopic methods are used to characterize Terazosin Hydrochloride, including:

- NMR Spectroscopy (1H-NMR): Provides information about the hydrogen atoms within the molecule, aiding in structural elucidation. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

A: Yes, Terazosin Hydrochloride exhibits polymorphism, meaning it can exist in different crystal structures with distinct physicochemical properties. [] Researchers have identified several polymorphs and solvates, including four solvent-free forms, a methanolate, a dihydrate, and a form obtained by desolvating the methanolate. []

A: Studies have investigated the relative stability of various Terazosin Hydrochloride forms. [] Understanding the stability of different polymorphs is crucial for developing stable formulations with predictable dissolution and bioavailability.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying Terazosin Hydrochloride. These include:

- UV Detection: Measures the absorbance of Terazosin Hydrochloride at a specific wavelength, typically 245 nm or 246 nm. [, , ]

- Fluorescence Detection: Detects the fluorescence emitted by Terazosin Hydrochloride after excitation at a specific wavelength. [, ]

- Mass Spectrometry (MS/ESI): Provides high sensitivity and selectivity for quantifying Terazosin Hydrochloride in complex matrices like human plasma. [, ]

A: Analytical method validation ensures the accuracy, precision, specificity, linearity, range, and robustness of the method. [, ] For Terazosin Hydrochloride, this involves demonstrating that the chosen method can reliably quantify the drug within the relevant concentration range in the specific matrix (e.g., pharmaceutical formulations or biological samples).

A: Terazosin Hydrochloride is typically administered orally, usually in tablet or capsule form. [, , , ]

A: Bioequivalence studies comparing different Terazosin Hydrochloride formulations have been conducted under both fasting and fed conditions. [] These studies assess how food intake affects the drug's absorption, distribution, metabolism, and excretion (ADME).

A: Yes, researchers have explored transdermal delivery of Terazosin Hydrochloride using iontophoresis, a technique that uses a mild electric current to enhance drug penetration through the skin. [, , ] These studies suggest that iontophoresis could be a promising strategy for delivering Terazosin Hydrochloride, potentially offering advantages like improved patient compliance and reduced side effects.

ANone: Terazosin Hydrochloride is primarily used to treat:

- Hypertension: Its α1-adrenergic receptor blocking properties promote vasodilation, reducing blood pressure. [, , , ]

- Benign Prostatic Hyperplasia (BPH): Terazosin Hydrochloride relaxes the smooth muscles in the prostate and bladder neck, improving urine flow and alleviating BPH symptoms. [, , , , ]

A: While Terazosin Hydrochloride is not typically the primary treatment for chronic prostatitis, it is sometimes used in combination with other medications, like antibiotics, to manage symptoms, particularly those related to urinary flow. [, , , ]

A: As with any medication, Terazosin Hydrochloride can cause side effects. The most common side effects are related to its mechanism of action and include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing). [, ]

A: Yes, Terazosin Hydrochloride may interact with other medications, potentially altering their effects or increasing the risk of side effects. [] It is essential to inform healthcare providers about all medications being taken, including over-the-counter drugs and supplements, to minimize the risk of interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)